molecular formula C14H20N2 B14883649 Rel-(1R,6S)-9-benzyl-3,9-diazabicyclo[4.2.1]nonane

Rel-(1R,6S)-9-benzyl-3,9-diazabicyclo[4.2.1]nonane

Cat. No.: B14883649
M. Wt: 216.32 g/mol
InChI Key: WJNTXJZFBOWQPF-UONOGXRCSA-N
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Description

MFCD13196463, also known as 9-(phenylmethyl)-3,9-diazabicyclo[4.2.1]nonane, is a bicyclic compound featuring a diazabicyclo structure with a phenylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(phenylmethyl)-3,9-diazabicyclo[4.2.1]nonane typically involves the reaction of a suitable diazabicyclo compound with a phenylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed:

Mechanism of Action

The mechanism of action of 9-(phenylmethyl)-3,9-diazabicyclo[4.2.1]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 9-(phenylmethyl)-3,9-diazabicyclo[4.2.1]nonane lies in its specific diazabicyclo structure combined with the phenylmethyl group, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

(1R,6S)-9-benzyl-3,9-diazabicyclo[4.2.1]nonane

InChI

InChI=1S/C14H20N2/c1-2-4-12(5-3-1)11-16-13-6-7-14(16)10-15-9-8-13/h1-5,13-15H,6-11H2/t13-,14+/m0/s1

InChI Key

WJNTXJZFBOWQPF-UONOGXRCSA-N

Isomeric SMILES

C1C[C@@H]2CNCC[C@H]1N2CC3=CC=CC=C3

Canonical SMILES

C1CC2CNCCC1N2CC3=CC=CC=C3

Origin of Product

United States

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